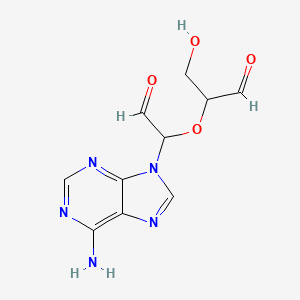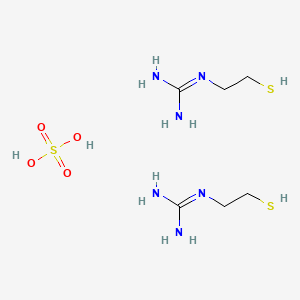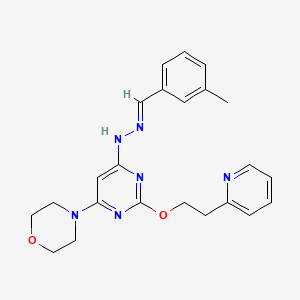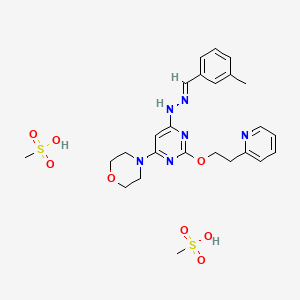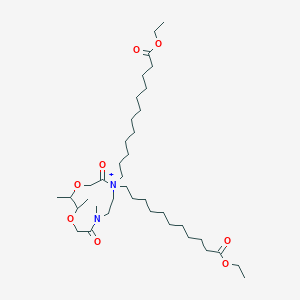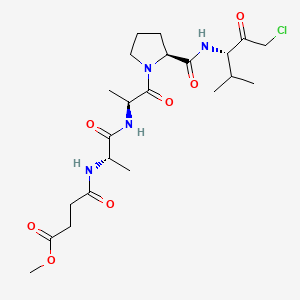
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Descripción general
Descripción
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MeOSu-AAPV-CMK) is a cell-permeable inhibitor of human leukocyte elastase (HLE). HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes. When released from the cell, it can hydrolyze elastin and collagen .
Synthesis Analysis
This compound is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone .Molecular Structure Analysis
The empirical formula of this compound is C22H35ClN4O7 . It is a tetrapeptide, cell-permeable, and non-cytotoxic inhibitor .Chemical Reactions Analysis
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is used in peptide synthesis to facilitate the bonding of two amino acids during the synthesis process .Physical And Chemical Properties Analysis
The compound is a methyl ester and an α-chloroketone . It has a molecular weight of 502.99 .Aplicaciones Científicas De Investigación
Inhibition of Elastase and Its Effects
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MAAPVCK) has been extensively studied for its role as an inhibitor of elastase, a protease enzyme. In one study, MAAPVCK demonstrated the ability to moderate elastase-induced emphysema in hamsters, either by pretreatment or post-treatment. This synthetic elastase inhibitor reduced the severity of emphysema when administered intratracheally either before or after the introduction of elastase (Stone et al., 2015).
Interaction with Proteinase K
Another significant application is in the study of enzyme-inhibitor interactions, particularly with proteinase K. For instance, the crystal structure of the transition state analog complex formed between proteinase K and MAAPVCK was determined, providing insights into the biochemical and structural aspects of enzyme inhibition (Wolf et al., 1994).
Applications in Lung Injury Models
MAAPVCK has been used in research exploring lung injury mechanisms. A study found that pretreatment with MAAPVCK could prevent acute edematous injury in isolated rat lungs induced by glucose oxidase and human neutrophil elastase (Baird et al., 1986).
Role in Experimental Emphysema
In a mouse model, oral administration of an elastase inhibitor, including MAAPVCK, prior to elastase exposure was found to protect against alveolar deformation, indicating a potential therapeutic approach for lung diseases (Janoff & Dearing, 1980).
Inhibitory Activity Studies
MAAPVCK's inhibitory activity has been compared with other proteolytic inhibitors, shedding light on the specificity and efficacy of different inhibitor types (Kore et al., 2009).
Exploring Biochemical Mechanisms
Its use in various biochemical studies has aided in understanding complex interactions in biological systems, such as the modulation of proteolytic activities and the mechanistic details of enzyme inhibition and substrate recognition (Lucey & Stone, 1982).
Safety And Hazards
Excessive amounts of HLE activity have been implicated in diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis . When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes according to EN 374) is recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDFLJMBAYGGC-XLPNERPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215459 | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
CAS RN |
65144-34-5 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



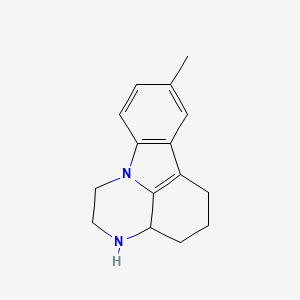
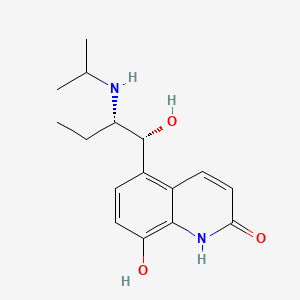
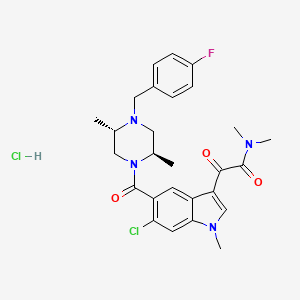
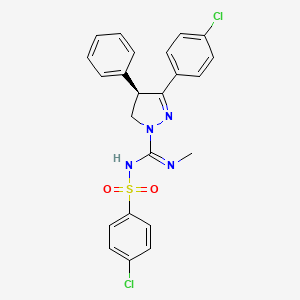
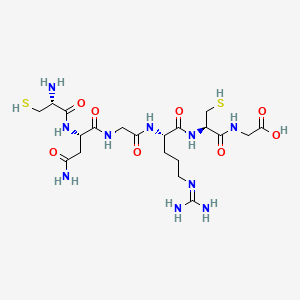
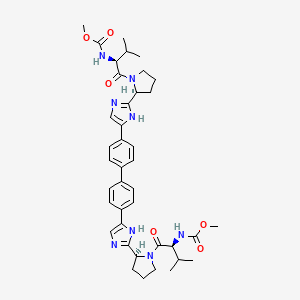
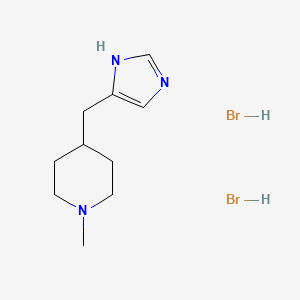
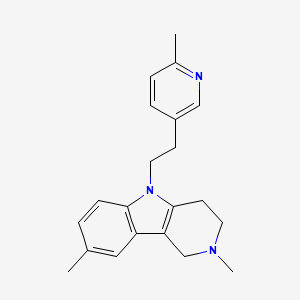
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
